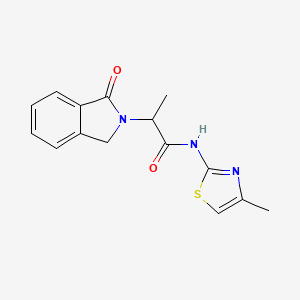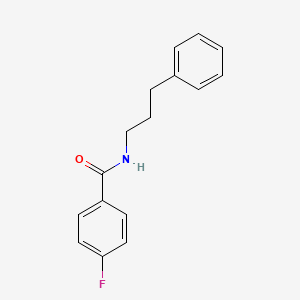
N-(4-butylphenyl)-N'-(4-fluorobenzyl)thiourea
Vue d'ensemble
Description
N-(4-butylphenyl)-N'-(4-fluorobenzyl)thiourea, also known as BFT, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BFT belongs to the class of thiourea derivatives, which have been found to exhibit a wide range of biological activities.
Applications De Recherche Scientifique
N-(4-butylphenyl)-N'-(4-fluorobenzyl)thiourea has been studied extensively for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. N-(4-butylphenyl)-N'-(4-fluorobenzyl)thiourea has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. It has also been found to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, N-(4-butylphenyl)-N'-(4-fluorobenzyl)thiourea has been shown to have anti-viral properties, which could be useful in the development of new antiviral drugs.
Mécanisme D'action
The mechanism of action of N-(4-butylphenyl)-N'-(4-fluorobenzyl)thiourea is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways. N-(4-butylphenyl)-N'-(4-fluorobenzyl)thiourea has been shown to inhibit the activity of the enzyme tyrosine kinase, which is involved in cell growth and proliferation. It has also been found to inhibit the activation of the NF-κB signaling pathway, which is involved in inflammation and immune responses. These mechanisms of action may contribute to the anti-cancer and anti-inflammatory effects of N-(4-butylphenyl)-N'-(4-fluorobenzyl)thiourea.
Biochemical and Physiological Effects:
N-(4-butylphenyl)-N'-(4-fluorobenzyl)thiourea has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and inhibit angiogenesis (the formation of new blood vessels). N-(4-butylphenyl)-N'-(4-fluorobenzyl)thiourea has also been found to have anti-inflammatory effects, reducing the production of inflammatory cytokines and chemokines. Additionally, N-(4-butylphenyl)-N'-(4-fluorobenzyl)thiourea has been shown to have antiviral properties, inhibiting the replication of certain viruses.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-butylphenyl)-N'-(4-fluorobenzyl)thiourea has several advantages for use in lab experiments. It is a synthetic compound, which allows for consistent and reproducible results. It is also relatively easy to synthesize, making it readily available for research. However, there are limitations to the use of N-(4-butylphenyl)-N'-(4-fluorobenzyl)thiourea in lab experiments. Its mechanism of action is not fully understood, which may make it difficult to interpret results. Additionally, N-(4-butylphenyl)-N'-(4-fluorobenzyl)thiourea has not been extensively studied in vivo, so its effects in living organisms are not well understood.
Orientations Futures
For research on N-(4-butylphenyl)-N'-(4-fluorobenzyl)thiourea could help expand our understanding of its potential applications in disease treatment and drug development.
Propriétés
IUPAC Name |
1-(4-butylphenyl)-3-[(4-fluorophenyl)methyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2S/c1-2-3-4-14-7-11-17(12-8-14)21-18(22)20-13-15-5-9-16(19)10-6-15/h5-12H,2-4,13H2,1H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIJWGKDATDQTKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=S)NCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[({3-[(cyclohexylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}amino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B4716975.png)

![N-(3-cyanophenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4716982.png)
![N-(2,3-dihydro-1H-inden-5-yl)-N'-[1-(4-methylphenyl)propyl]urea](/img/structure/B4717010.png)
![2-methyl-N-[4-(4-morpholinyl)benzyl]benzamide](/img/structure/B4717016.png)
![1-[(2-methylcyclopropyl)carbonyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B4717019.png)
![N-(4-methylphenyl)-N'-[2-(1-piperidinyl)ethyl]thiourea](/img/structure/B4717021.png)
![2-(4-chlorophenyl)-3-[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]acrylonitrile](/img/structure/B4717039.png)
![N-(2-hydroxy-5-methylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B4717047.png)


![1-(2,4-dichlorophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone](/img/structure/B4717063.png)
![N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-isopropylphenyl)urea](/img/structure/B4717067.png)
